molecular formula C24H21ClN4O2 B2547400 (E)-2-(2-chlorostyryl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 941008-46-4

(E)-2-(2-chlorostyryl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2547400
CAS No.: 941008-46-4
M. Wt: 432.91
InChI Key: LTJGCVVUAJISKE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-chlorostyryl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research involves the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives exhibiting good to moderate activities against test microorganisms, highlighting the potential of such compounds in addressing bacterial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Biological Evaluation for Tuberculostatic Activity

Foks et al. (2004) explored the tuberculostatic activity of phenylpiperazine derivatives, indicating their potential application in tuberculosis treatment. Their study provides insights into the therapeutic value of these compounds against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Chemical Transformations and Heterocyclic Derivatives

Ibrahim and El-Gohary (2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, leading to the synthesis of a variety of heterocyclic systems. This research showcases the versatility of related compounds in generating new chemical entities with potential applications in drug development (Ibrahim & El-Gohary, 2016).

Pharmacological Evaluation

Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated their antimicrobial activities, demonstrating moderate to good efficacy against various bacterial and fungal strains. This underscores the potential pharmacological applications of compounds within this chemical class (Jadhav, Raundal, Patil, & Bobade, 2017).

Insights into Solubility and Drug Delivery

Volkova, Levshin, and Perlovich (2020) focused on the solubility thermodynamics and partitioning processes of a novel antifungal compound, providing valuable data for understanding the drug delivery mechanisms and solubility characteristics of similar compounds. This study is crucial for developing effective drug formulations (Volkova, Levshin, & Perlovich, 2020).

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-5-4-7-19(15-17)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(31-24)10-9-18-6-2-3-8-20(18)25/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJGCVVUAJISKE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.